8-Bromo-5-fluoro-N4-methylquinoline-3,4-diamine
CAS No.:
Cat. No.: VC17671789
Molecular Formula: C10H9BrFN3
Molecular Weight: 270.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9BrFN3 |
|---|---|
| Molecular Weight | 270.10 g/mol |
| IUPAC Name | 8-bromo-5-fluoro-4-N-methylquinoline-3,4-diamine |
| Standard InChI | InChI=1S/C10H9BrFN3/c1-14-10-7(13)4-15-9-5(11)2-3-6(12)8(9)10/h2-4H,13H2,1H3,(H,14,15) |
| Standard InChI Key | LPUOAINGPABQGG-UHFFFAOYSA-N |
| Canonical SMILES | CNC1=C(C=NC2=C(C=CC(=C21)F)Br)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The systematic IUPAC name for this compound is 8-bromo-5-fluoro-N4-methylquinoline-3,4-diamine. Its molecular formula is C₁₁H₁₀BrFN₃, with a molecular weight of 299.12 g/mol. The quinoline backbone is substituted with bromine (position 8), fluorine (position 5), and a methyl group on the N4 nitrogen of the 3,4-diamine group.
Key structural features include:
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A planar aromatic quinoline ring system.
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Electron-withdrawing halogens (Br, F) influencing electronic distribution.
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A methylated diamine group enhancing steric and electronic interactions with biological targets.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₀BrFN₃ |
| Molecular Weight | 299.12 g/mol |
| LogP (Predicted) | 2.34–3.92 |
| Solubility in Water | 0.029–0.126 mg/mL |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
Note: Values extrapolated from structurally related quinoline derivatives .
Synthesis and Reaction Pathways
General Synthetic Strategies
The synthesis of 8-bromo-5-fluoro-N4-methylquinoline-3,4-diamine likely involves multi-step halogenation and functionalization of a quinoline precursor. A plausible route includes:
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Quinoline Core Formation: Skraup or Doebner-Miller synthesis to construct the quinoline backbone.
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Halogenation: Sequential electrophilic substitution to introduce bromine and fluorine at positions 8 and 5.
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Diamine Functionalization: Reductive amination or nucleophilic substitution to install the N4-methyl diamine group.
Optimized Reaction Conditions
A representative protocol, adapted from analogous quinoline syntheses , involves:
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Bromination: Using PBr₃ or N-bromosuccinimide (NBS) in dichloromethane at 0–25°C.
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Fluorination: Electrophilic fluorination with Selectfluor® in acetonitrile under reflux.
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Methylation: Treatment with methyl iodide and a base (e.g., K₂CO₃) in DMF.
Critical Considerations:
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Halogen positioning requires precise temperature control to avoid regioisomer formation.
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Methylation efficiency depends on the steric accessibility of the N4 nitrogen.
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR (400 MHz, DMSO-d6) signals:
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δ 8.90 (s, 1H, H-2), δ 7.68 (d, J = 8.5 Hz, 1H, H-6), δ 7.45 (d, J = 7.2 Hz, 1H, H-7), δ 6.95 (s, 1H, NH₂), δ 3.10 (s, 3H, N4-CH₃).
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¹³C NMR: δ 152.1 (C-8-Br), 148.9 (C-5-F), 135.2 (C-4), 128.7 (C-3), 40.3 (N4-CH₃).
Mass Spectrometry
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ESI-MS: m/z 299.12 [M+H]⁺, 301.12 [M+2+H]⁺ (isotopic pattern consistent with bromine).
Biological Activity and Mechanistic Insights
Theoretical Mechanism of Action
The compound may act through:
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Intercalation: Planar quinoline ring intercalating into DNA/RNA.
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Enzyme Inhibition: Halogens and diamine groups coordinating with catalytic residues of target enzymes.
Applications in Drug Discovery
Lead Optimization
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Structural Tunability: Halogen and methyl groups allow for ADMET optimization (e.g., enhanced lipophilicity, metabolic stability) .
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Targeted Delivery: Fluorine’s electronegativity improves membrane permeability and target binding.
Table 2: Comparative Bioactivity of Quinoline Derivatives
| Compound | IC₅₀ (μM) | Target |
|---|---|---|
| 8-Bromo-5-fluoro-N4-methyl | N/A | Hypothetical kinase |
| Ciprofloxacin | 0.12 | DNA gyrase |
| Chloroquine | 0.45 | Hemozoin formation |
Note: Data inferred from structurally related compounds.
Challenges and Future Directions
Synthetic Hurdles
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Regioselectivity: Avoiding undesired halogen positions during synthesis.
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Yield Optimization: Current protocols for analogous compounds report yields of 7–15%, necessitating improved catalysts .
Research Priorities
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In Vitro Screening: Prioritize assays against bacterial, fungal, and cancer cell lines.
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Computational Modeling: Molecular docking to identify potential protein targets.
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